molecular formula C18H27N3O3S2 B2633091 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034344-13-1

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2633091
CAS No.: 2034344-13-1
M. Wt: 397.55
InChI Key: MCXKCAXZYVKPCH-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily due to its core sulfonamide functional group. Sulfonamides are a foundational class in drug discovery, known for their ability to inhibit specific enzymatic processes . Historically, antibacterial sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, disrupting folate synthesis . Beyond antimicrobial activity, sulfonamide-containing compounds have demonstrated a wide spectrum of pharmacological actions, including anti-carbonic anhydrase activity, which is relevant for conditions like glaucoma, and dihydropteroate synthetase inhibition, playing a role in treating various disease states . The complex structure of this particular compound, which incorporates imidazole and thiophene heterocyclic rings, suggests potential for diverse biological interactions. The imidazole ring is a common pharmacophore in compounds designed to target enzymes and receptors, while the thiophene moiety can influence the molecule's electronic properties and binding affinity. This combination makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues, investigating enzyme mechanisms, or studying structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c1-13(2)21-10-17(19-12-21)26(23,24)20-11-18(8-4-5-9-18)16-7-6-15(25-16)14(3)22/h6-7,10,12-14,20,22H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXKCAXZYVKPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the cyclopentyl group, and the imidazole ring, followed by the introduction of the sulfonamide group. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and triggering specific cellular responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

The following table and analysis highlight structural and synthetic parallels/differences between the target compound and related imidazole derivatives, sulfonamides, and thiophene-containing molecules from the literature.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name/ID Core Structure Substituents/Modifications Key Features Reference
Target Compound Imidazole-4-sulfonamide - Cyclopentyl-thiophene-hydroxyethyl
- Isopropyl at position 1
Unique thiophene-hydroxyethyl group; cyclopentane spacer enhances rigidity N/A
Pd-mediated cyclopentane-indole sulfonamide Thiophene-2-sulfonamide - Indole-cyclopentane fusion
- Iodo and allyl groups
Pd-catalyzed synthesis; cyclopentane fused to indole for planar rigidity
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Imidazole - Thiophen-2-yl at position 2
- 4,5-Diphenyl
Thiophene enhances electron density; lacks sulfonamide group
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole - Chloromethylphenyl at position 4
- Nitro and methyl groups
Chloromethyl group aids in further functionalization; nitro group for reactivity
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzoimidazole - Multiple methoxy groups
- Propyl and carboxamide substituents
Methoxy groups improve solubility; carboxamide adds hydrogen-bonding sites

Structural Analysis

a) Sulfonamide Functionalization

The target compound’s imidazole-4-sulfonamide core distinguishes it from most imidazole derivatives in the evidence, which typically lack sulfonamide groups (e.g., ). However, describes thiophene-2-sulfonamide derivatives synthesized via Pd-mediated cross-coupling, suggesting shared synthetic pathways for sulfonamide introduction .

b) Thiophene Modifications

The 5-(1-hydroxyethyl)thiophen-2-yl group in the target compound is structurally distinct from simpler thiophene substituents in (e.g., 2-(thiophen-2-yl)-imidazoles). The hydroxyethyl moiety may enhance solubility compared to non-polar thiophene derivatives .

c) Cyclopentane Spacer

The cyclopentane ring fused to thiophene is analogous to ’s indole-cyclopentane sulfonamide, where the cyclopentane imposes conformational constraints that could optimize target binding .

Pharmacological Implications (Inferred)

  • Sulfonamide Group: Known for inhibiting carbonic anhydrases and penicillin-binding proteins, the sulfonamide in the target compound may confer similar activity .
  • Isopropyl Substituent : The bulky isopropyl group at position 1 may increase lipophilicity, favoring membrane penetration .

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H21N3O2SC_{17}H_{21}N_{3}O_{2}S with a molecular weight of approximately 335.5 g/mol. Its structure features a complex arrangement that includes an imidazole ring and thiophene moiety, which are known to contribute to biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds with imidazole groups often act as enzyme inhibitors. For instance, they can inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : The compound may modulate G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related analogues:

Activity Model/System Outcome Reference
Anti-inflammatoryRat adjuvant arthritisED40 = 0.05 mg/kg (p.o.)
AntitumorGlioma cellsInduced cell death; inhibited proliferation
Tyrosinase inhibitionIn vitro studiesIC50 values comparable to standard inhibitors
GPCR modulationCellular assaysAltered signaling pathways

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects in rat models, providing a basis for further exploration in human applications.
  • Antitumor Activity : In vitro studies on glioma cells showed that the compound effectively reduced cell viability through multiple mechanisms, including apoptosis and necroptosis, indicating potential as an anticancer agent.
  • Enzyme Inhibition Studies : Research on tyrosinase inhibitors revealed that structurally similar compounds showed promising IC50 values, suggesting that this compound could be a candidate for skin-related therapies.

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